molecular formula C7H4BrFN2O3 B14082393 5-Bromo-2-fluoro-3-nitrobenzamide

5-Bromo-2-fluoro-3-nitrobenzamide

Cat. No.: B14082393
M. Wt: 263.02 g/mol
InChI Key: DFMDQRWNPSTXMN-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluorobromobenzene to introduce the nitro group, followed by the conversion of the resulting nitro compound to the corresponding benzamide through amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and product purity. Continuous-flow reactors offer advantages such as enhanced mass and heat transfer rates, which are crucial for handling exothermic reactions like nitration .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides.

    Reduction: 5-Bromo-2-fluoro-3-aminobenzamide.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-nitrobenzamide is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C7H4BrFN2O3

Molecular Weight

263.02 g/mol

IUPAC Name

5-bromo-2-fluoro-3-nitrobenzamide

InChI

InChI=1S/C7H4BrFN2O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,(H2,10,12)

InChI Key

DFMDQRWNPSTXMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)[N+](=O)[O-])Br

Origin of Product

United States

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